molecular formula C12H13ClN4O2 B12920332 N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 897362-15-1

N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B12920332
CAS No.: 897362-15-1
M. Wt: 280.71 g/mol
InChI Key: CPDQHDKLMODPAN-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a chloro group at the 6-position, a propoxy group at the 4-position, and an acetamide group at the 2-position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The starting material, 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine, undergoes a series of reactions, including heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the formation of pyrido[3,2-d]pyrimidin-5-ones or pyrido[3,2-d]pyrimidin-7-ones . The selective formation of the desired product depends on the nature of the acyl group and the reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce N-oxides or other oxygenated compounds .

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation, inflammation, and other processes . The exact molecular targets and pathways may vary depending on the specific biological context.

Properties

CAS No.

897362-15-1

Molecular Formula

C12H13ClN4O2

Molecular Weight

280.71 g/mol

IUPAC Name

N-(6-chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C12H13ClN4O2/c1-3-6-19-11-10-8(4-5-9(13)16-10)15-12(17-11)14-7(2)18/h4-5H,3,6H2,1-2H3,(H,14,15,17,18)

InChI Key

CPDQHDKLMODPAN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC2=C1N=C(C=C2)Cl)NC(=O)C

Origin of Product

United States

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